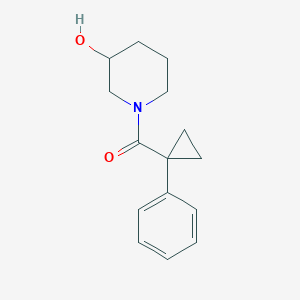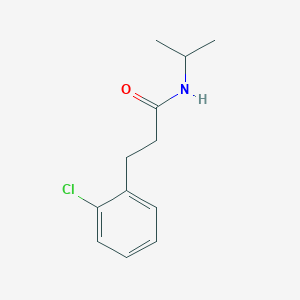
1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone, also known as AZD-3965, is a small molecule inhibitor of monocarboxylate transporter 1 (MCT1). MCT1 is a protein that plays a crucial role in the transport of lactate and other monocarboxylates across cell membranes. Inhibition of MCT1 has been shown to have therapeutic potential in various types of cancer.
Mecanismo De Acción
1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone inhibits MCT1, which is overexpressed in many types of cancer cells. By inhibiting MCT1, 1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone reduces the transport of lactate and other monocarboxylates across cell membranes, leading to a decrease in intracellular pH and an increase in oxidative stress. These effects ultimately lead to cell death in cancer cells.
Biochemical and Physiological Effects:
1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone has been shown to have minimal toxicity in normal cells and tissues. In preclinical studies, it has been shown to reduce tumor growth and metastasis, as well as enhance the effectiveness of other cancer treatments. However, further studies are needed to determine the long-term effects of 1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone on normal cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone is its specificity for MCT1, which allows for targeted inhibition of lactate transport in cancer cells. However, one limitation is its potential for off-target effects, which may affect normal cells and tissues. In addition, the effectiveness of 1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone may vary depending on the type of cancer and the stage of the disease.
Direcciones Futuras
Future research on 1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone should focus on its potential for clinical use in cancer patients. Clinical trials are needed to determine the safety and effectiveness of 1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone in humans, as well as its potential for use in combination with other cancer treatments. In addition, further studies are needed to determine the long-term effects of 1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone on normal cells and tissues. Finally, the potential for the development of resistance to 1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone should also be investigated.
Métodos De Síntesis
The synthesis of 1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone involves several steps, including the reaction of 3,5-dimethyl-4-(trifluoromethyl)benzoic acid with 1-aminooctane to form the corresponding amide. This amide is then reacted with 2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanamine to form the final product.
Aplicaciones Científicas De Investigación
1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone has been extensively studied in preclinical models of cancer. It has been shown to inhibit lactate transport and reduce tumor growth in various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. In addition, 1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
Propiedades
IUPAC Name |
1-(azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-10-12(11(2)17-14-10)9-13(16)15-7-5-3-4-6-8-15/h3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEQTPXUVSHMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide](/img/structure/B7514815.png)



![[3-(Hydroxymethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B7514850.png)


![(4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514859.png)


![(3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514887.png)
![(E)-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7514892.png)

![[3-(Hydroxymethyl)piperidin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B7514916.png)